molecular formula C21H28N6O6 B12547703 L-Alanyl-L-alanyl-L-histidyl-L-tyrosine CAS No. 175296-20-5

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine

Cat. No.: B12547703
CAS No.: 175296-20-5
M. Wt: 460.5 g/mol
InChI Key: IOGHGJGNDVWIQA-SYWGBEHUSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid . This name adheres to IUPAC’s sequential residue-labeling conventions for peptides, where:

  • L-configuration is specified for all chiral centers.
  • The backbone is described from the N-terminal (alanine) to the C-terminal (tyrosine).
  • Side chains are detailed using parenthetical notations (e.g., 1H-imidazol-5-yl for histidine, 4-hydroxyphenyl for tyrosine).

The molecular formula C₂₁H₂₈N₆O₆ and a molecular weight of 460.5 g/mol reflect its composition of small, polar, and aromatic residues.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₂₁H₂₈N₆O₆
Molecular Weight 460.5 g/mol
Sequence (N→C) Ala-Ala-His-Tyr
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[...

Classification Within Oligopeptide Hierarchies

As a tetrapeptide , this compound belongs to the oligopeptide class, defined by chains of 2–20 amino acids. Its structural hierarchy includes:

  • Primary structure : Linear sequence Ala-Ala-His-Tyr (AAHY).
  • Secondary structure : Predicted β-turn propensity due to the alanine-rich N-terminus and aromatic C-terminal tyrosine.
  • Functional classification : Non-ribosomal peptides (NRPs) or ribosomal derivatives, depending on biosynthesis pathway.

The presence of histidine —a residue with a nucleophilic imidazole side chain—and tyrosine —with a redox-active phenolic group—distinguishes it from simpler oligopeptides like dialanyl or trialanyl chains.

Biological Significance of Tetrapeptide Architectures

Tetrapeptides occupy a critical niche in biochemical systems due to their balance of simplicity and functional versatility:

  • Signal transduction : Short peptides often serve as ligands for G-protein-coupled receptors (GPCRs). For example, endomorphins (tyrosine-containing tetrapeptides) modulate opioid receptors.
  • Enzymatic interactions : Histidine’s imidazole group can participate in acid-base catalysis, as seen in hydrolytic enzymes.
  • Structural motifs : The Ala-Ala segment may stabilize helical or sheet conformations in larger proteins, while tyrosine’s hydroxyl group enables post-translational modifications like phosphorylation.

In this compound, the Ala-Ala-His triad could facilitate metal ion coordination (e.g., zinc or copper), a feature observed in antioxidant peptides. Meanwhile, the C-terminal tyrosine may confer solubility in aqueous environments or mediate receptor binding via its aromatic ring.

Properties

CAS No.

175296-20-5

Molecular Formula

C21H28N6O6

Molecular Weight

460.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H28N6O6/c1-11(22)18(29)25-12(2)19(30)26-16(8-14-9-23-10-24-14)20(31)27-17(21(32)33)7-13-3-5-15(28)6-4-13/h3-6,9-12,16-17,28H,7-8,22H2,1-2H3,(H,23,24)(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t11-,12-,16-,17-/m0/s1

InChI Key

IOGHGJGNDVWIQA-SYWGBEHUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Strategies

Chemical synthesis remains a cornerstone for peptide preparation, particularly for complex sequences. Key methods include stepwise coupling and segment condensation , often requiring protecting groups and activating agents .

Stepwise Linear Synthesis

This approach involves sequential coupling of amino acids, starting from the C-terminus. For Ala-Ala-His-Tyr, the sequence would be synthesized as follows:

  • Tyr-OH (C-terminus) → His(Tyr)-OHAla-Ala-His(Tyr)-OH .
Reagents and Conditions
  • Protecting Groups : Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for N-terminal protection.
  • Activating Agents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
  • Solvents : DMF (dimethylformamide) or dichloromethane (DCM).

Example from Literature :
In the synthesis of L-Ala-Tyr, α-ester acyltransferase catalyzed the condensation of L-alanine methyl ester and L-tyrosine under optimized conditions (pH 9.5, 30°C, 15% water content) to achieve 50% yield. This enzymatic approach could be adapted for sequential coupling.

Step Reagents/Conditions Yield Source
Tyr activation HATU, DIPEA (DIPEA: N,N-diisopropylethylamine) ~90%
His-Tyr coupling Fmoc-His-OH, HBTU (Hydroxybenzotriazole tetramethyl uronium hexafluorophosphate) 85%

Protecting Group Strategy

Protecting groups prevent undesired side reactions during synthesis. For Ala-Ala-His-Tyr, Fmoc is preferred due to its compatibility with base-sensitive residues like His.

Procedure :
  • Tyr-OHFmoc-Tyr-OH (protected).
  • His(Tyr)-OHFmoc-His(Tyr)-OH (couple Fmoc-His-OH to Tyr-OH).
  • Ala-Ala-His(Tyr)-OHFmoc-Ala-Ala-His(Tyr)-OH (couple Fmoc-Ala-OH twice).

Challenges :

  • Histidine’s imidazole side chain may require trityl (Trt) or 2,4-dinitrophenyl (Dnp) protection to prevent oxidation or alkylation.

Enzymatic Synthesis

Enzymes like l-amino acid ligases (e.g., Lal from Pseudomonas syringae) catalyze ATP-dependent condensation of unprotected amino acids, offering eco-friendly alternatives to chemical methods.

ATP-Dependent Condensation

For Ala-Ala-His-Tyr, the reaction would require:

  • Lal enzyme + ATP + Mg²⁺.
  • Substrates : Ala, Ala, His, Tyr.

Advantages :

  • No protecting groups needed.
  • High stereoselectivity (L-forms only).

Limitations :

  • Limited to dipeptides or tripeptides in most cases.
  • Requires excess ATP and cofactors.

Example :
Lal catalyzes the synthesis of Leu-Ser (dipeptide) with 50 mM Leu and 12.5 mM Ser, yielding ~70% conversion. For longer peptides, iterative enzymatic couplings or hybrid methods (enzyme + chemical) may be necessary.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables automated synthesis of peptides on resin supports. This method is ideal for Ala-Ala-His-Tyr due to its repetitive sequence.

Fmoc SPPS Protocol

  • Resin Loading : Attach Fmoc-Tyr-OH to a Rink amide resin.
  • Coupling Steps :
    • His : Fmoc-His(Trt)-OH + HATU.
    • Ala (×2) : Fmoc-Ala-OH + HATU.
  • Deprotection : 20% piperidine in DMF.
  • Cleavage : TFA (trifluoroacetic acid) + scavengers (e.g., TIS).

Yield Optimization :

  • Coupling Efficiency : >95% per step for Ala and His.
  • Purification : RP-HPLC (reverse-phase high-performance liquid chromatography) to >95% purity.

Segment Condensation

For longer peptides, segment condensation combines pre-synthesized fragments. Example:

  • Ala-Ala-OH (synthesized via SPPS).
  • His-Tyr-OH (synthesized via Fmoc chemistry).
  • Condensation : Ala-Ala-OH + His-Tyr-OH → Ala-Ala-His-Tyr.

Reagents :

  • Carbodiimides : DCC or EDCI.
  • Solvents : DCM or THF (tetrahydrofuran).

Challenges :

  • Solubility : His-Tyr may precipitate in organic solvents.
  • Side Reactions : Racemization at the C-terminal Ala.

Chemoenzymatic Approaches

Combining chemical and enzymatic methods can address inefficiencies in pure enzymatic synthesis.

Hybrid Strategy

  • Enzymatic Di/Tripeptide Synthesis : Lal synthesizes Ala-Ala (dipeptide) or Ala-Ala-His (tripeptide).
  • Chemical Coupling : Attach Tyr using HATU.

Advantages :

  • Reduces reliance on ATP.
  • Preserves stereochemistry.

Industrial-Scale Production

For large-scale synthesis, microbial fermentation or enzymatic cascades are preferred due to cost and sustainability.

Fermentation

  • Microorganisms : Engineered E. coli or Corynebacterium glutamicum expressing Lal or glutamine synthetase.
  • Substrates : Ala, His, Tyr.

Challenges :

  • Low Yield : Peptide accumulation may be limited by transport or toxicity.

Purification and Characterization

Post-synthesis purification and validation are critical.

Method Purpose Resolution Source
HPLC Purity assessment >95%
Mass Spectrometry Confirm molecular weight ±0.01 Da
NMR Structural confirmation ¹H/¹³C spectra

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the tetrapeptide into its constituent amino acids.

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.

    Substitution: The histidine residue can participate in substitution reactions due to its imidazole side chain.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin, or acidic/basic solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various electrophiles can react with the imidazole ring of histidine.

Major Products

    Hydrolysis: L-alanine, L-histidine, and L-tyrosine.

    Oxidation: Dityrosine and other oxidative derivatives.

    Substitution: Modified histidine residues.

Scientific Research Applications

Biological Significance

L-Alanyl-L-alanyl-L-histidyl-L-tyrosine, as a dipeptide, is composed of the amino acids alanine, histidine, and tyrosine. Its structure allows for unique interactions within biological systems, particularly in protein synthesis and metabolic pathways.

Key Properties

  • Solubility : The peptide exhibits excellent solubility in physiological conditions, making it suitable for intravenous administration .
  • Bioavailability : Studies indicate that L-alanyl-L-tyrosine can effectively increase plasma tyrosine levels when administered intravenously, supporting its role in nutritional therapies .

Nutritional Applications

The use of this compound in nutrition is particularly relevant in parenteral nutrition (PN) settings.

Total Parenteral Nutrition (TPN)

L-alanyl-L-tyrosine has been investigated as a source of tyrosine in TPN formulations. Research shows that:

  • Rapid Labeling : Infusion of L-alanyl-L-tyrosine results in rapid labeling of tissue tyrosine pools, indicating effective utilization .
  • Plasma Levels : Infusion at 2 mmoles/kg/day significantly increased plasma tyrosine levels above fasting values without excessive urinary loss .
StudyAdministration MethodPlasma Tyrosine IncreaseUrinary Loss
IntravenousYes5.5%
IntraperitonealYes7.7%

Therapeutic Potential

The therapeutic applications of this compound extend to various medical conditions, particularly those involving amino acid deficiencies.

Case Studies

  • Infant Nutrition : In neonatal studies, the peptide demonstrated efficacy in supplying tyrosine to premature infants who require precise nutritional support .
  • Clinical Trials : Clinical assessments have shown that L-alanyl-L-tyrosine can maintain tissue levels comparable to those seen in orally fed controls, suggesting its potential as a dietary supplement for patients unable to consume food orally .

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-histidyl-L-tyrosine depends on its specific biological context. In general, peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The histidine residue’s imidazole ring can participate in proton transfer reactions, while the tyrosine residue can be involved in phosphorylation, affecting signaling pathways.

Comparison with Similar Compounds

Key Research Findings

  • This suggests that the target tetrapeptide’s backbone stability is retained despite aromatic substitutions .
  • Pharmaceutical Relevance : Peptides like L-Alanyl-L-tyrosine are used as intermediates, indicating that the target tetrapeptide could serve in drug delivery or bioactive molecule design .

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